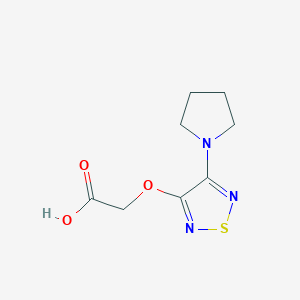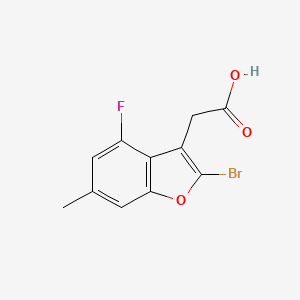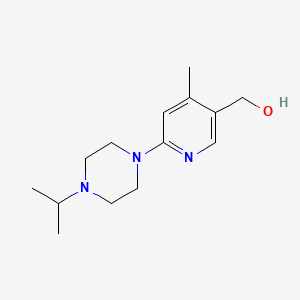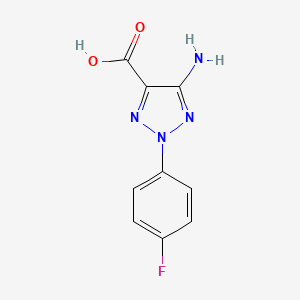
(S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a 4-iodo-1H-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the iodine atom: The iodination of the imidazole ring can be achieved using reagents like iodine or N-iodosuccinimide (NIS).
Attachment of the tert-butyl carbamate group: This step involves the reaction of the iodinated imidazole with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and reduction: The imidazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
Chemistry
In chemistry, (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be used as a probe to study enzyme interactions or as a precursor for radiolabeled compounds in imaging studies.
Medicine
Potential medical applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(1-(4-chloro-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate
- tert-Butyl(1-(4-bromo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate
Uniqueness
The presence of the iodine atom in (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate makes it unique compared to its chloro and bromo analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H22IN3O2 |
|---|---|
Molecular Weight |
379.24 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl]carbamate |
InChI |
InChI=1S/C13H22IN3O2/c1-12(2,3)9(10-15-7-8(14)16-10)17-11(18)19-13(4,5)6/h7,9H,1-6H3,(H,15,16)(H,17,18)/t9-/m1/s1 |
InChI Key |
OAHCKDHUQPQNAG-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=NC=C(N1)I)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)C(C1=NC=C(N1)I)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)









![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)



